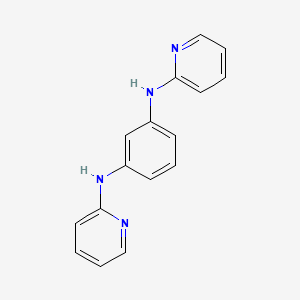

![molecular formula C13H10O3 B3328315 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid CAS No. 4445-33-4](/img/structure/B3328315.png)

3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization in Organometallic Chemistry

Research has demonstrated the synthesis and characterization of organotin(IV) carboxylates using compounds related to 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid. These complexes exhibit significant antibacterial and antifungal activities, showcasing their potential in medicinal chemistry (Ahmad et al., 2002).

Role in Electrochemically Induced Reactions

In electrochemistry, derivatives of 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid have been used in electrochemically induced SRN1 reactions. These reactions demonstrate selective substitutions in organic chemistry, leading to the formation of various complex molecules (Combellas et al., 1993).

Applications in Luminescent Dye Development

Derivatives of 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid have been synthesized for potential use as luminescent dyes. These compounds exhibit abnormally high Stokes shifts, indicating their usefulness in areas like optical materials and sensors (Olkhovik et al., 2006).

Potential Inhibitors in DNA Polymerase Studies

In the field of biochemistry, compounds derived from 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid have been studied for their potential as inhibitors of DNA polymerase. This showcases their possible applications in pharmacology and molecular biology (Deng et al., 2020).

Utilization in Organic Synthesis

The synthesis of novel 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acids and esters has been described using methods that involve derivatives of 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid. These methods are crucial in the field of organic synthesis (Unangst et al., 1987).

In Microbial Metabolism Studies

In microbial metabolism studies, derivatives of 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid have been identified as metabolic intermediates. For instance, 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a related compound, was identified as a metabolic product in Pseudomonas putida, which is significant for understanding the metabolic pathways of environmental pollutants (Catelani et al., 1973).

In Enzymatic Synthesis of Chiral Compounds

Optically active 2-hydroxy carboxylic acids, a group to which 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid belongs, have been synthesized using enzymes. This method is important for producing enantiomerically pure compounds used in pharmaceuticals and as chiral resolving reagents (Chen et al., 2015).

Safety And Hazards

The safety and hazards of a compound refer to the precautions that need to be taken while handling it and the potential risks it poses. For “3’-Amino-2’-hydroxy- [1,1’-biphenyl]-3-carboxylic acid”, the safety information includes avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

2-hydroxy-6-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMKSYKFEDJPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide](/img/structure/B3328247.png)

![(S)-tert-butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl)carbamate](/img/structure/B3328254.png)

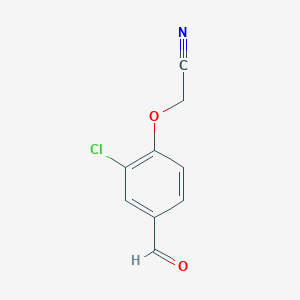

![2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328289.png)

![2-[(2-Chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile](/img/structure/B3328291.png)

![2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B3328292.png)

![2-[(2-Ethoxy-4-formyl-6-iodophenoxy)methyl]benzonitrile](/img/structure/B3328293.png)

![1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B3328309.png)

![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)